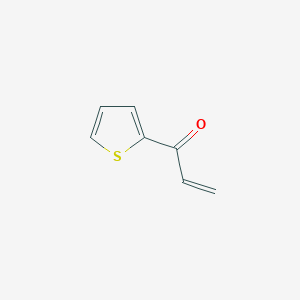

Thienyl vinyl ketone

Overview

Description

Thienyl vinyl ketone is a type of vinyl ketone, a class of monomers that have fascinating properties arising from the photochemistry of the ketone group . The presence of the ketone in the monomer and polymer enables efficient photochemistry through the Norrish type processes possible for carbonyl groups .

Synthesis Analysis

Vinyl ketones, including Thienyl vinyl ketone, are readily polymerized via a radical mechanism due to the stabilization of the produced radical active center . They can self-initiate when exposed to blue light and are used to synthesize homopolymers, block copolymers by extending with a different monomer, and gradient polymers .Chemical Reactions Analysis

A catalytic asymmetric Diels–Alder reaction of an aryl vinyl ketone with 1,3-dienylcarbamate has been developed . Cyclohexenes bearing vicinal amino and aroyl groups in a cis-configuration were prepared in excellent ee (>99%) and endo (single diastereomer) selectivity .Physical And Chemical Properties Analysis

Vinyl ketone monomers, including Thienyl vinyl ketone, have unique photochemistry and photodegradation properties under ultraviolet light . When irradiated by visible light, the generated vinyl ketone polymers showed negligible photodegradation, while irradiation under UV led to substantial decreases in molecular weight over time .Scientific Research Applications

Copolymerization

2-Thienyl vinyl ketone has been synthesized through a Hoffman elimination reaction. It exhibits interesting copolymerization behaviors with methyl methacrylate (MMA) and n-butyl acrylate (BA). The copolymerization results show that 2-thienyl vinyl ketone and MMA have approximately equal reactivity, while 2-thienyl ketone is much more reactive than BA (Trumbo, 1992).

Reaction with Thienyldichlorophosphine

In chemical reactions involving thienyldichlorophosphine and α,β-unsaturated ketones such as methyl isopropenyl ketone or methyl vinyl ketone, a variety of complex organic compounds are formed. These reactions highlight the versatile nature of thienyl vinyl ketone in organic synthesis (Aliev & Khairullin, 1973).

Cyclization Reactions

α-Trimethylsilylmethyl-substituted divinyl ketones, including thienyl and N-methylpyrrolyl vinyl ketones, have been used in reactions to form α-methylene-cyclopentanones. This demonstrates the potential of thienyl vinyl ketone derivatives in cyclization reactions for synthesizing complex organic structures (Kang et al., 1992).

C-alkylation Reaction

Thienyl vinyl ketones have been used in C-alkylation reactions with various organic compounds. This illustrates the utility of thienyl vinyl ketone in facilitating complex organic synthesis reactions, particularly in producing alkylated derivatives (Al-Etaibi et al., 1999).

Asymmetric Catalytic Reactions

The catalytic asymmetric vinylation of ketones has been achieved using vinylzinc reagents in the presence of a bis(sulfonamide) diol ligand and titanium tetraisopropoxide. Thienyl vinyl ketones are likely candidates for these types of reactions due to their reactivity, demonstrating their application in asymmetric synthesis (Li & Walsh, 2005).

Mechanism of Action

Safety and Hazards

Future Directions

The ability to tune and control the molecular weight distributions of the generated polymers is an emerging area, with opportunities for applications towards complex monomers, such as vinyl ketones . Photodegradation has the potential to address several key challenges such as mitigating the challenges of polymers in land pollution, being useful in biomedical applications such as targeted release, or facilitating photolithography .

properties

IUPAC Name |

1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6OS/c1-2-6(8)7-4-3-5-9-7/h2-5H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNRUYUFRXMHMCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Thiophen-2-yl)prop-2-en-1-one | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-[2-[methyl(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2894875.png)

![2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2894881.png)

![2-{[(4-Cyanophenyl)carbamoyl]amino}pentanedioic acid](/img/structure/B2894886.png)

![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide](/img/structure/B2894889.png)

![2-[cyclohexyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid](/img/no-structure.png)

![(5-(1H-benzo[d]imidazol-2-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B2894891.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2894895.png)